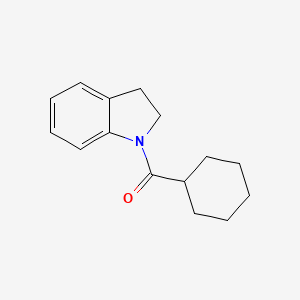![molecular formula C21H23F2N3O2 B5542076 3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)
3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves regiospecific reactions, often requiring single-crystal X-ray analysis for unambiguous structure determination. Similar compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its esters, demonstrate the complexity of these syntheses, highlighting the precision needed in the formation of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in determining the molecular structure of pyrazole derivatives, offering detailed insights into their geometrical configuration. These studies are essential for understanding the molecular basis of the compound's properties and reactivity (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical reactions, influenced by their molecular structure. The study of these reactions is fundamental to exploring the compound's potential applications and understanding its behavior in different chemical contexts (Sivakumar et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and interaction with light, are crucial for their potential applications in materials science and pharmaceuticals. For instance, the crystal structure and hydrogen bonding play significant roles in defining the stability and solubility of these compounds (Trilleras et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are pivotal for the application of pyrazole derivatives in synthetic chemistry and drug development. Studies on these compounds offer insights into their electron distribution, charge delocalization, and potential as biologically active molecules (Viji et al., 2020).
Applications De Recherche Scientifique
Biological Activity and Drug Development
Compounds structurally related to 3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol often target specific biological pathways and receptors. For instance, perampanel, a selective non-competitive AMPA receptor antagonist, is used as an adjunctive therapy in the treatment of focal seizures and primary generalized tonic-clonic seizures in patients with epilepsy (Morano et al., 2018). This suggests that similar compounds might also have neuropharmacological applications, particularly in modulating synaptic transmission and potentially treating various neurological disorders.
Pharmacokinetics and Metabolism
The absorption, metabolism, and disposition of structurally related compounds provide insights into their pharmacokinetics. For example, fingolimod, used for treating multiple sclerosis, demonstrates a novel mechanism of action through its metabolites that modulate sphingosine 1-phosphate receptors. Its biotransformation follows endogenous metabolic pathways rather than typical xenobiotic metabolism, involving phosphorylation, ω-hydroxylation followed by β-oxidation, and formation of ceramide analogs (Zollinger et al., 2011). This provides a framework for understanding how similar compounds might be processed in the body and their potential impacts on biological systems.
Toxicology and Environmental Health
Research on environmental phenols and other chemicals structurally related to the compound has highlighted concerns regarding their impact on human health. Studies have investigated the exposure and potential effects of environmental chemicals on pregnant women, indicating the importance of monitoring and understanding the health implications of widespread chemical exposure (Mortensen et al., 2014). This research area underscores the necessity of evaluating the toxicological profiles of chemical compounds, including their environmental persistence and potential effects on human health.
Propriétés
IUPAC Name |
3-[[1-(2,4-difluorophenyl)-3-(2-methylphenyl)pyrazol-4-yl]methyl-methylamino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O2/c1-14-5-3-4-6-18(14)21-15(10-25(2)12-17(28)13-27)11-26(24-21)20-8-7-16(22)9-19(20)23/h3-9,11,17,27-28H,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQGLRPXGQIHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=C2CN(C)CC(CO)O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)


![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)
